2-Pyridinol-1-oxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Electrochemical Applications:

- Electrodes for Europium Detection: 2-Hydroxypyridine 1-oxide has been utilized in the fabrication of gold electrodes for the electrochemical determination of europium (Eu) through a technique called cyclic voltammetry. This method allows researchers to study the oxidation and reduction behavior of Eu ions at the electrode surface. Source: Sigma-Aldrich, "2-Pyridinol 1-oxide = 98.0 N 13161-30-3":

Coordination Chemistry:

- Synthesis of Nickel Complexes: 2-Hydroxypyridine 1-oxide can be employed in the preparation of polymeric nickel (II) complexes. These complexes possess unique properties and potential applications in various fields, including catalysis and materials science. Source: Sigma-Aldrich, "2-Pyridinol 1-oxide = 98.0 N 13161-30-3":

Organic Synthesis:

- Synthesis of 1-Methoxypyrid-4-one: 2-Hydroxypyridine 1-oxide serves as a reactant in the synthesis of 1-methoxypyrid-4-one, a valuable intermediate in the production of various heterocyclic compounds with potential applications in pharmaceuticals and other fields. The reaction involves the use of sodium methoxide and methyl toluene-9-sulphonate. Source: Sigma-Aldrich, "2-Pyridinol 1-oxide = 98.0 N 13161-30-3":

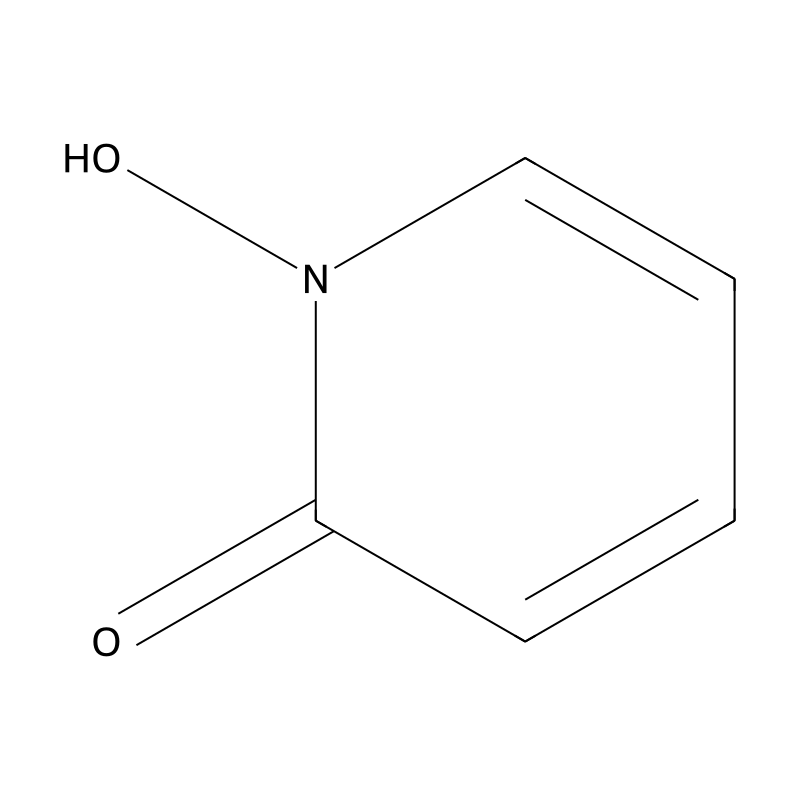

2-Pyridinol-1-oxide, also known as 2-hydroxypyridine 1-oxide, is an organic compound with the molecular formula C₅H₅NO₂ and a molecular weight of approximately 111.10 g/mol. It features a hydroxyl group (-OH) and a nitrogen oxide group (-N=O) attached to a pyridine ring, which contributes to its unique chemical properties. This compound is characterized by its yellow powder form and is soluble in water, making it useful in various chemical applications .

- Oxidation: The compound can undergo oxidation reactions, which can modify its functional groups.

- Reduction: It can be reduced to form different derivatives.

- Substitution Reactions: The nitrogen atom in the pyridine ring allows for substitution reactions with various electrophiles, facilitating the formation of diverse derivatives .

Additionally, it forms stable chelate complexes with transition metal ions, which is significant in coordination chemistry and catalysis.

2-Pyridinol-1-oxide exhibits notable biological activity, primarily due to its ability to chelate transition metals. This property enables it to influence enzymatic reactions that require metal ions as cofactors. Its moderate toxicity has been documented through various routes of administration, indicating potential safety considerations in biological applications . The compound's interaction with biological systems can alter metal ion functions at both molecular and cellular levels, suggesting its role in biochemical pathways.

The synthesis of 2-Pyridinol-1-oxide can be achieved through several methods:

- Oxidation of Pyridine: A common method involves reacting pyridine with hydrogen peroxide in the presence of acetic acid at approximately 75°C. This process typically requires careful control of temperature and reaction time to yield the desired product effectively .

- Alternative Oxidizing Agents: Other oxidizing agents such as peracetic acid or perbenzoic acid can also be used in place of hydrogen peroxide, providing flexibility in synthesis approaches .

- Reflux Method: Another method includes refluxing pyridine with acetic anhydride followed by oxidation with hydrogen peroxide, allowing for the recovery of 2-Pyridinol-1-oxide from the reaction mixture .

Studies on 2-Pyridinol-1-oxide have focused on its interactions with transition metals and biological systems. For instance, research using electron paramagnetic resonance spectroscopy has provided insights into how this compound binds to copper complexes, revealing details about its coordination environment and potential applications in metalloprotein studies. Additionally, its interactions affect enzymatic activities involving metal ions, highlighting its significance in biochemical research .

Several compounds share structural similarities with 2-Pyridinol-1-oxide. Notable examples include:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Mercaptopyridine-N-oxide | Contains a thiol (-SH) group | Higher reactivity due to sulfur presence |

| 8-Hydroxyquinoline | Contains a quinoline ring | Stronger chelation properties for certain metals |

| 3-Hydroxypyridine | Hydroxyl group at the 3-position | Different chelation behavior compared to 2-Pyridinol-1-oxide |

These compounds differ primarily in their functional groups and positions on the pyridine ring, which influence their reactivity and biological activity. The unique combination of hydroxyl and nitrogen oxide groups in 2-Pyridinol-1-oxide distinguishes it from these similar compounds, particularly regarding its specific chelation properties and biological interactions .

XLogP3

UNII

GHS Hazard Statements

H302 (80%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (20%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (80%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (20%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (40%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H371 (40%): May cause damage to organs [Warning Specific target organ toxicity, single exposure];

H373 (40%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant;Health Hazard

Other CAS

822-89-9